

Application Note: Protocol for Labeling Proteins with NIR 880 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorescent red NIR 880*

Cat. No.: *B15553441*

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Audience: Researchers, scientists, and drug development professionals.

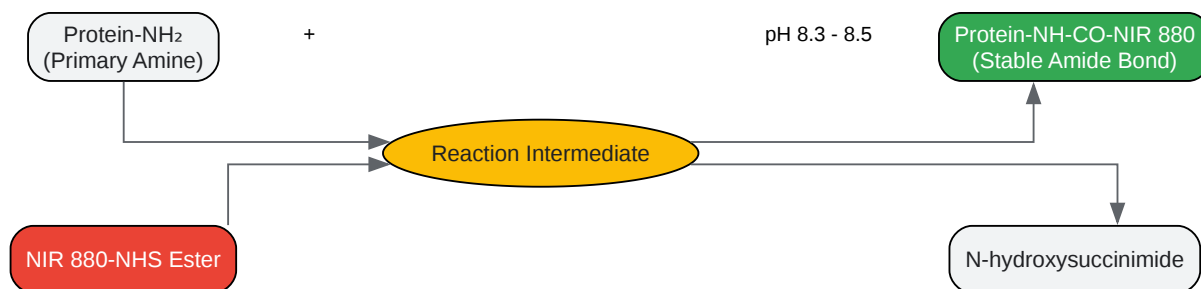
Introduction

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely utilized for labeling biomolecules that contain primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine residues.[1] The reaction between an NHS ester and a primary amine results in the formation of a stable and covalent amide bond.[1][2] This chemistry is a cornerstone for attaching various functional molecules, including near-infrared (NIR) fluorescent dyes like NIR 880, to proteins.

Labeling proteins with NIR 880 is particularly valuable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging, flow cytometry, and microscopy. The efficiency of this labeling reaction is critically dependent on the pH of the reaction mixture, with an optimal range of pH 8.3-8.5.[1][3][4][5] This protocol provides a detailed methodology for the successful conjugation of NIR 880 NHS ester to a target protein, purification of the conjugate, and determination of the final Degree of Labeling (DOL).

Reaction Principle

The NHS ester of NIR 880 reacts with primary amines on a protein to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. This process is pH-dependent; alkaline conditions deprotonate the amine groups, rendering them nucleophilic and reactive towards the NHS ester.



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Caption: NHS ester reaction with a protein's primary amine.

Experimental Protocols

Materials and Equipment

- Protein: Target protein dissolved in an amine-free buffer (e.g., PBS, bicarbonate buffer) at 1-10 mg/mL. The protein solution must be free of preservatives like sodium azide or carrier proteins like BSA.[2][5]
- NIR 880 NHS Ester: Lyophilized solid.
- Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[3] Phosphate buffered saline (PBS) at pH 7.2-7.4 can also be used, though the reaction may be slower.
- Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Use high-quality, amine-free DMF.[3]
- Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), spin desalting column, or dialysis cassette suitable for the protein's molecular weight.[1][6]
- Equipment: UV-Vis spectrophotometer, microcentrifuge, pipettes, reaction tubes, vortex mixer.

Protein and Dye Preparation

- Protein Preparation:

- If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
- Determine the protein concentration using its molar extinction coefficient at 280 nm or a standard protein assay.
- NIR 880 NHS Ester Stock Solution Preparation:
 - Allow the vial of NIR 880 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]
 - Immediately before use, dissolve the NIR 880 NHS ester in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.[2][3] Vortex thoroughly.
 - Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh for each labeling reaction.[5]

Labeling Reaction

- Calculate Molar Ratio: Determine the volume of the NIR 880 NHS ester stock solution needed to achieve the desired molar excess. A starting point for optimization is a 5 to 15-fold molar excess of dye to protein. The optimal ratio depends on the protein and the desired DOL.
- Reaction Setup:
 - Place the prepared protein solution in a reaction tube.
 - While gently vortexing, add the calculated volume of the NIR 880 NHS ester stock solution to the protein solution.[5] The amount of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]
 - Protect the reaction from light by wrapping the tube in aluminum foil.[2]

Purification of the Labeled Protein

It is critical to remove unreacted NIR 880 dye and reaction byproducts, as their presence will interfere with downstream applications and DOL calculations.[\[1\]](#)[\[7\]](#)

- **Column Equilibration:** Equilibrate the size-exclusion chromatography (SEC) or desalting column with an appropriate storage buffer (e.g., PBS, pH 7.4).
- **Sample Loading:** Apply the entire reaction mixture to the top of the equilibrated column.
- **Elution:**
 - Elute the protein-dye conjugate from the column according to the manufacturer's instructions.
 - The labeled protein is larger and will elute first, appearing as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later.
 - Monitor the elution by collecting fractions and measuring the absorbance at 280 nm (for protein) and at the λ_{max} of the NIR 880 dye (~880 nm).
- **Pooling:** Pool the fractions containing the purified protein-dye conjugate.

Characterization: Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[\[8\]](#) It is determined spectrophotometrically.

- **Measure Absorbance:** Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the NIR 880 dye (A_{max} , ~880 nm).
- **Calculate DOL:** Use the following formula to calculate the DOL:[\[8\]](#)

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{prot}}) / ([A_{280} - (A_{\text{max}} \times \text{CF}_{280})] \times \epsilon_{\text{dye}})$$

Where:

- A_{max} = Absorbance of the conjugate at the λ_{max} of NIR 880.

- A_{280} = Absorbance of the conjugate at 280 nm.
- ϵ_{prot} = Molar extinction coefficient of the protein at 280 nm (in $\text{M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} = Molar extinction coefficient of the NIR 880 dye at its λ_{max} (in $\text{M}^{-1}\text{cm}^{-1}$).
- CF_{280} = Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_{max} (A_{280} / A_{max} of the free dye).

Note: Obtain the ϵ_{dye} and CF_{280} values from the NIR 880 NHS ester manufacturer's certificate of analysis.

Storage of Labeled Protein

Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C to -80°C for long-term storage.^[2] Protect from light to prevent photobleaching.

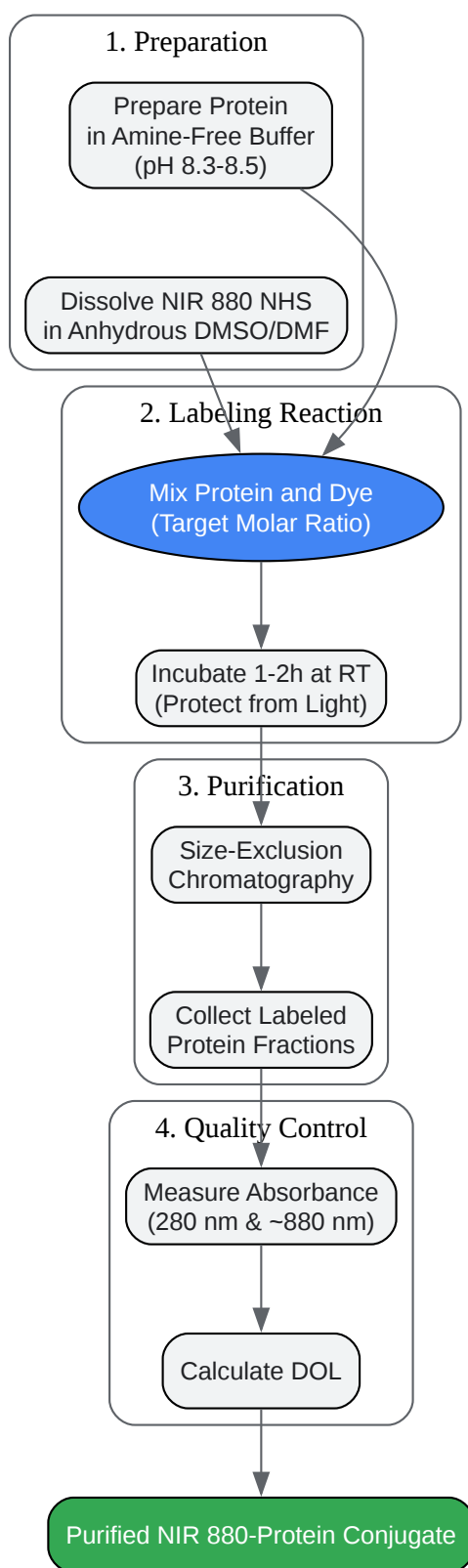
Summary of Quantitative Data

The following table summarizes key quantitative parameters for the labeling protocol.

Optimization may be required for specific proteins.

Parameter	Recommended Value	Notes
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer pH	8.3 - 8.5	Critical for deprotonating primary amines. [3] [5]
Dye:Protein Molar Ratio	5:1 to 15:1	Starting point for optimization. Higher ratios can lead to over-labeling. [6]
Incubation Time	1-2 hours (RT) or Overnight (4°C)	Longer incubation at lower temperatures may be suitable for sensitive proteins. [5]
DMSO/DMF Volume	< 10% of total reaction volume	High concentrations of organic solvents can denature proteins.
Optimal DOL (Antibodies)	2 - 10	Varies by application; high DOL can cause quenching and aggregation. [7] [9]

Experimental Workflow Diagram



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Caption: Workflow for protein labeling with NIR 880 NHS ester.

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References

- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Protocol for Labeling Proteins with NIR 880 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553441#protocol-for-labeling-proteins-with-nir-880-nhs-ester\]](https://www.benchchem.com/product/b15553441#protocol-for-labeling-proteins-with-nir-880-nhs-ester)

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